Methyltetrazine-PEG4-Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

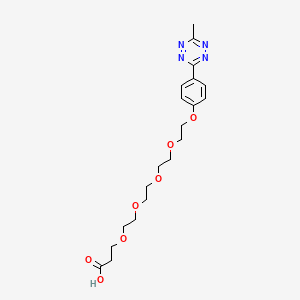

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGOJBYDNENPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Acid is a heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology, drug delivery, and diagnostics. Its unique architecture, combining a highly stable and reactive methyltetrazine moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a versatile carboxylic acid handle, makes it an invaluable tool for the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation.

The core utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry. This "click" reaction, particularly with a trans-cyclooctene (B1233481) (TCO) partner, is renowned for its exceptionally fast kinetics and high specificity, enabling the formation of stable covalent bonds in complex biological milieu without interfering with native cellular processes.[1][2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the PEG4 spacer improves aqueous solubility and minimizes steric hindrance.[3]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in experimental workflows. The following table summarizes its key specifications.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₈N₄O₇ | [3] |

| Molecular Weight | 436.56 g/mol | [3] |

| CAS Number | 1802907-91-0 | [3] |

| Appearance | Red crystalline solid | [3] |

| Purity | >95% (as determined by HPLC) | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3] |

| Storage Conditions | Store at -20°C, desiccated | [3] |

Mechanism of Action: A Dual-Functionality Approach

This compound enables a two-pronged approach to bioconjugation, leveraging two distinct and orthogonal chemical reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The tetrazine ring is the bioorthogonal reactive group, which undergoes a rapid and highly selective [4+2] cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast second-order rate constants, typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature, without the need for a catalyst, and releases nitrogen gas as the only byproduct.[5]

Caption: IEDDA reaction between Methyltetrazine and TCO.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.

Caption: Amide bond formation via EDC/NHS activation.

Quantitative Data: Reaction Kinetics and Stability

The performance of this compound in bioconjugation is underpinned by its favorable reaction kinetics and stability.

Reaction Kinetics

The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known. The second-order rate constants are highly dependent on the specific TCO derivative and reaction conditions.

| Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| trans-cyclooctene (TCO) | ~2,000 - 30,000 | Aqueous media, pH 7.4 | [4],[5] |

| Norbornene | ~1 | Aqueous media | [8] |

Stability

The methyl group on the tetrazine ring significantly enhances its stability in aqueous environments compared to unsubstituted tetrazines.[2] While specific long-term stability data for this compound in biological media is not extensively published, studies on closely related methyl-phenyl-tetrazine derivatives have demonstrated high stability.

| Condition | Stability Assessment | Reference(s) |

| Aqueous Buffer (PBS, pH 7.4) | More stable than pyridyl- and pyrimidyl-substituted tetrazines; >75% remaining after 12 hours at 37°C. | [9] |

| Cell Growth Medium (with 10% FBS) | >95% of a methyl-phenyl-tetrazine remained after 12 hours at 37°C. | [10] |

| Presence of Glutathione (GSH) | A tetrazine derivative showed 77% remaining after 3 days in the presence of 5 mM GSH. | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of this compound to amine-containing biomolecules.

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of an Antibody with this compound

This protocol describes the covalent attachment of this compound to an antibody via its primary amine groups.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous DMSO

-

Spin Desalting Columns (e.g., 7K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a spin desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in PBS.

-

-

Activation of this compound:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

In a separate microcentrifuge tube, add a 50- to 100-fold molar excess of this compound to the Activation Buffer.

-

Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS (relative to the this compound) to the this compound solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Antibody:

-

Immediately add the activated Methyltetrazine-PEG4-NHS ester solution to the antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted this compound and byproducts by purifying the conjugate using a spin desalting column equilibrated with PBS, pH 7.4.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 520 nm (for tetrazine concentration).

-

Caption: Experimental workflow for antibody conjugation.

Applications in Research and Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

-

Pre-targeted Imaging: A two-step in vivo imaging strategy where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled imaging agent (e.g., a PET or fluorescence probe).[5]

-

Protein Labeling and Tracking: For studying protein localization, trafficking, and interactions in live cells.

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

-

PROTACs and Molecular Glues: Construction of complex molecular architectures for targeted protein degradation.

Conclusion

This compound stands out as a robust and efficient heterobifunctional linker for modern bioconjugation. Its combination of a highly stable and reactive methyltetrazine moiety, a solubilizing PEG spacer, and a versatile carboxylic acid handle provides researchers with a powerful tool for the precise construction of complex bioconjugates. The detailed understanding of its properties and the application of optimized experimental protocols, as outlined in this guide, will enable scientists and drug developers to fully leverage its potential in advancing therapeutic and diagnostic innovations.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Tetrazine-mediated bioorthogonal prodrug–prodrug activation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02610F [pubs.rsc.org]

Role of the PEG4 spacer in Methyltetrazine-PEG4-Acid.

An In-Depth Technical Guide to Methyltetrazine-PEG4-Acid: The Critical Role of the PEG4 Spacer

Abstract

In the advancing fields of bioconjugation, drug delivery, and molecular imaging, the precise chemical tools used to link biological molecules are of paramount importance. This compound has emerged as a powerful heterobifunctional linker, enabling the elegant and efficient connection of molecules through bioorthogonal chemistry. This technical guide provides a comprehensive examination of this reagent, with a specific focus on the indispensable role of its tetraethylene glycol (PEG4) spacer. We will explore how this component enhances solubility, mitigates steric hindrance, and improves the pharmacokinetic properties of conjugates, thereby offering significant advantages for researchers, scientists, and drug development professionals. This document details the linker's mechanism of action, presents quantitative performance data, and provides detailed experimental protocols for its application.

Core Structure and Mechanism of Action

This compound is a heterobifunctional crosslinker composed of three distinct functional units: a methyltetrazine moiety, a PEG4 spacer, and a terminal carboxylic acid.[1] This design allows for a two-step, orthogonal conjugation strategy that provides high specificity and control.

-

Methyltetrazine (Me-Tz): This nitrogen-rich ring is the bioorthogonal reactive group.[1] It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3][4] This reaction is a cornerstone of "click chemistry" as it proceeds rapidly under mild, physiological conditions without the need for a copper catalyst.[2][5] The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1][6][7]

-

Carboxylic Acid (COOH): This terminal group serves as a versatile handle for covalent attachment to molecules bearing primary amines, such as the lysine (B10760008) residues found in proteins and antibodies.[1] The reaction requires chemical activation, typically with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a stable amide bond.[6][8][9]

-

PEG4 Spacer: The four-unit polyethylene (B3416737) glycol chain acts as a flexible, hydrophilic linker connecting the methyltetrazine and the carboxylic acid.[1][5] Its role is multifaceted and critical to the performance of the overall reagent.

The primary mechanism of action involves two orthogonal steps:

-

Amine Conjugation: The carboxylic acid is activated and reacted with an amine-containing molecule (e.g., a protein) to form a stable amide bond.

-

Bioorthogonal Ligation: The methyltetrazine moiety on the newly formed conjugate is then reacted with a TCO-modified molecule in a rapid IEDDA click reaction.

The Multifaceted Role of the PEG4 Spacer

The PEG4 spacer, while seemingly a simple linker, imparts several critical properties to the this compound reagent and its subsequent bioconjugates. These properties are essential for successful applications in complex biological systems.

-

Enhanced Aqueous Solubility: The PEG chain is inherently hydrophilic, forming hydrogen bonds with water molecules.[10] This property significantly increases the water solubility of the entire linker and any hydrophobic molecules it is conjugated to.[1][6][11] This is a crucial advantage for biological applications, which are almost always performed in aqueous buffer systems, as it helps prevent the aggregation of labeled proteins.[12]

-

Reduction of Steric Hindrance: The PEG4 spacer provides a long, flexible connection between the conjugated molecules.[10][13] This physical separation minimizes steric hindrance, which can otherwise prevent the interaction of the two molecules or interfere with the biological activity of the labeled protein or drug.[1][14][15]

-

Improved Pharmacokinetics and Reduced Immunogenicity: The process of attaching PEG chains, known as PEGylation, is a well-established strategy in drug development to improve a drug's pharmacokinetic profile.[16] The PEG chain increases the hydrodynamic radius of the conjugate, which reduces its clearance by the kidneys, thereby extending its circulation half-life in the body.[10][16] Furthermore, the PEG spacer creates a hydration shell around the conjugate, which can mask it from the immune system, reducing immunogenicity and protecting it from enzymatic degradation.[14][16][17][18] This is often referred to as the "stealth" effect.

-

Flexibility and Conformational Freedom: The rotatable C-O bonds within the PEG4 spacer give the linker significant conformational flexibility.[10] This allows the conjugated molecules to orient themselves optimally for biological interactions, which might otherwise be restricted by a more rigid linker.

Quantitative Data and Performance Metrics

The selection of both the PEG spacer and the specific tetrazine derivative is critical for experimental success. The following tables summarize key quantitative and qualitative data.

Table 1: Key Physicochemical and Biological Benefits of the PEG4 Spacer

| Property | Benefit | Rationale | Citations |

|---|---|---|---|

| Solubility | Significantly increased | The hydrophilic ethylene (B1197577) oxide units enhance solubility in aqueous solutions. | [1][5][10][11] |

| Steric Hindrance | Minimized | The flexible chain provides spatial separation between conjugated molecules. | [1][12][14][15] |

| Pharmacokinetics | Extended half-life | Increases hydrodynamic size, reducing renal clearance. | [10][16][17] |

| Immunogenicity | Reduced | Creates a "stealth" effect, masking the conjugate from the immune system. | [14][16][18] |

| Stability | Enhanced | Protects the conjugated biomolecule from enzymatic degradation. |[11][14][16] |

Table 2: Performance Comparison of Tetrazine Derivatives for In Vivo Applications This table highlights why the methyltetrazine component of the linker is an optimal choice, balancing reactivity with crucial stability.

| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine |

| **Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ** | ~1,000 - 10,332 | Up to 30,000 | ~1,000 | Slower than methyltetrazine |

| In Vivo Stability | High | Low | Moderate | Very High |

| Calculated logD₇.₄ | -0.5 to -3.0 (More Hydrophilic) | More Hydrophilic | More Lipophilic | More Lipophilic |

| Key Advantage | Optimal balance of reactivity and stability | Fastest reactivity but poor stability | Moderate properties | Very stable but slower reactivity |

| Data adapted from BenchChem, 2025.[4] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a tumor-targeting antibody. The PEG4 spacer enhances the ADC's solubility and in vivo half-life, improving drug delivery to the tumor site.[19]

-

PROTACs: In the development of PROteolysis TArgeting Chimeras (PROTACs), this linker can connect a protein-of-interest binder and an E3 ligase ligand.[19]

-

Pre-targeted Imaging and Therapy: A TCO-modified antibody can be administered first, allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, fast-clearing methyltetrazine-linked imaging agent (e.g., a fluorescent dye or radionuclide) or therapeutic agent is administered, which then rapidly "clicks" to the pre-localized antibody.[3][5]

-

Surface Modification and Immobilization: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces for applications in diagnostics and biomaterials.[12]

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol describes the covalent attachment of the linker to primary amines (e.g., lysine residues) on a protein.

-

Reagent Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5 to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

-

Prepare fresh 100 mM stock solutions of EDC and N-hydroxysuccinimide (NHS) in the same organic solvent.

-

-

Activation of Carboxylic Acid:

-

In a microfuge tube, combine the this compound stock solution with a 1.5-fold molar excess of both EDC and NHS.

-

Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the activated Methyltetrazine-PEG4-NHS ester solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against the buffer of choice.

-

Characterize the resulting conjugate (e.g., by UV-Vis spectroscopy to determine the degree of labeling).

-

Protocol 2: Bioorthogonal Ligation of a Tetrazine-labeled Protein to a TCO-Molecule

This protocol describes the "click" reaction between the product from Protocol 1 and a molecule modified with a trans-cyclooctene (TCO) group.

-

Reagent Preparation:

-

Prepare the Methyltetrazine-PEG4-Protein conjugate (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the TCO-containing molecule (e.g., TCO-fluorescent dye) in a compatible solvent (e.g., DMSO) to create a stock solution.

-

-

Ligation Reaction:

-

Add a 1.5- to 5-fold molar excess of the TCO-molecule stock solution to the solution of the tetrazine-labeled protein.

-

The reaction is typically very fast. Incubate for 30-60 minutes at room temperature or 37°C.[12]

-

-

Purification (if necessary):

-

If the TCO-molecule is small, excess reagent can be removed using a desalting column or dialysis, similar to the first protocol.

-

-

Analysis:

-

Confirm the final conjugate formation using appropriate analytical techniques, such as SDS-PAGE (observing a band shift), mass spectrometry, or fluorescence analysis (if a dye was used).

-

Conclusion

This compound is a highly effective and versatile tool for modern bioconjugation. Its power lies in the synergistic combination of a stable, highly reactive methyltetrazine group for bioorthogonal click chemistry and a versatile carboxylic acid handle for standard amine coupling. The PEG4 spacer is not merely a passive connector but an active contributor to the success of the resulting conjugate. By enhancing aqueous solubility, providing steric relief, and conferring favorable pharmacokinetic properties, the PEG4 spacer is critical for translating the elegance of click chemistry into robust and effective applications in complex biological environments, from basic research to advanced therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. gibphhqjyayeonkl.quora.com [gibphhqjyayeonkl.quora.com]

- 3. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. benchchem.com [benchchem.com]

- 5. conju-probe.com [conju-probe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chempep.com [chempep.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. medium.com [medium.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. precisepeg.com [precisepeg.com]

- 15. This compound, CAS 1802907-91-0 | AxisPharm [axispharm.com]

- 16. benchchem.com [benchchem.com]

- 17. purepeg.com [purepeg.com]

- 18. chemimpex.com [chemimpex.com]

- 19. medchemexpress.com [medchemexpress.com]

Stability of Methyltetrazine-PEG4-Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Acid is a key bifunctional linker in modern bioconjugation, prized for its role in creating stable linkages through bioorthogonal chemistry. The molecule's utility is defined by the interplay of its three components: the highly reactive and stable methyltetrazine moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid for conjugation. Understanding the stability of this reagent in aqueous environments is paramount for its effective application in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. This guide provides a comprehensive overview of the stability of this compound, detailing factors that influence its degradation, experimental protocols for stability assessment, and a summary of available data.

The stability of the tetrazine ring is a critical parameter, as its degradation leads to a loss of reactivity and compromises the efficacy of subsequent bioconjugation reactions. The methyl group on the tetrazine ring plays a crucial role in its stability. As an electron-donating group, it increases the electron density of the aromatic ring, thereby enhancing its resistance to nucleophilic attack and hydrolysis compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[1][2] The PEG4 spacer not only improves aqueous solubility but can also contribute to the overall stability and pharmacokinetic properties of the resulting conjugate.[3]

Factors Influencing Stability

The stability of this compound in aqueous solutions is primarily influenced by the following factors:

-

pH: The pH of the aqueous solution can significantly impact the rate of hydrolysis. While generally stable in neutral and slightly acidic buffers, tetrazines can be more susceptible to degradation under strongly acidic or basic conditions.

-

Temperature: As with most chemical reactions, temperature plays a key role in the degradation kinetics. Elevated temperatures can accelerate the degradation of the tetrazine ring. For long-term storage, temperatures of -20°C are recommended.[3][4]

-

Nucleophiles: The presence of strong nucleophiles in the solution can lead to the degradation of the tetrazine ring. While methyltetrazines are relatively stable, they can undergo slow degradation in the presence of thiols like L-cysteine.[5]

-

Light: Photostability is another consideration, and protection from light is generally recommended for tetrazine-containing compounds to prevent potential photochemical degradation.[3]

Quantitative Stability Data

Direct quantitative half-life data for this compound in aqueous solutions at various pH values and temperatures is limited in publicly available literature. However, studies on structurally similar methyltetrazine-containing molecules provide valuable insights into its expected stability.

| Condition | Parameter | Expected Stability of Me-Tz-PEG4-COOH | Reference Compound Data |

| pH | Half-life | Expected to be stable in neutral and slightly acidic aqueous buffers. | Data for a range of tetrazines suggests greater stability with electron-donating groups.[1] |

| Temperature | Half-life | Stable for extended periods at recommended storage temperatures (-20°C).[4] Stability decreases at elevated temperatures. | A study on various tetrazines was conducted at 37°C.[3] |

| Biological Media | % Remaining | High stability expected in biological media for typical experiment durations. | >95% of a methyl-phenyl-tetrazine remained after 12h in cell growth medium at 37°C.[1] |

| Biological Media | % Remaining | A ⁶⁸Ga-DOTA-Me-Tz conjugate showed 85.88% radiochemical purity after 4 hours in fetal bovine serum (FBS). | N/A |

Putative Degradation Pathway

The degradation of the methyltetrazine ring in aqueous media is thought to proceed primarily through nucleophilic attack by water (hydrolysis). While a definitive pathway for this compound has not been published, a plausible mechanism involves the initial attack on one of the nitrogen atoms of the tetrazine ring, leading to a series of intermediates and eventual ring-opening.

Caption: A putative degradation pathway for this compound in aqueous solution.

Experimental Protocols

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for quantitatively assessing the stability of this compound in solution.[1] The following protocols describe a general methodology for conducting a forced degradation study.

Protocol 1: HPLC-Based Stability Assay

Objective: To determine the percentage of intact this compound remaining after exposure to specific stress conditions.

Materials:

-

This compound

-

High-purity water

-

Buffer components (e.g., phosphate-buffered saline - PBS)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Anhydrous DMSO or DMF

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution (e.g., 10 mg/mL) of this compound in anhydrous DMSO or DMF.

-

Sample Preparation for Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in PBS (pH 7.4).

-

Oxidative Degradation: Dilute the stock solution to a final concentration of 1 mg/mL in 3% H₂O₂.

-

Thermal Degradation: Incubate the acidic, basic, and neutral solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Photostability: Expose the solution in PBS to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

-

Sample Analysis by HPLC:

-

Neutralize the acidic and basic samples before injection.

-

Inject the samples onto the C18 column.

-

Use a suitable mobile phase gradient, for example:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

A linear gradient from 5% to 95% B over 20 minutes.

-

-

Monitor the elution profile using a UV detector at the λmax of the methyltetrazine chromophore (typically around 520-540 nm).

-

-

Data Analysis:

-

Calculate the peak area of the intact this compound at each time point.

-

Normalize the peak area at each time point to the peak area at time zero.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics and half-life.

-

Caption: A general experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a robust and highly stable bifunctional linker essential for advanced bioconjugation applications. Its stability is attributed to the electron-donating methyl group on the tetrazine ring. While it exhibits excellent stability under typical bioconjugation conditions (neutral to slightly acidic pH, and at or below room temperature), its degradation can be accelerated by exposure to harsh pH, elevated temperatures, and strong nucleophiles. For critical applications, it is recommended to perform stability studies using methods such as the HPLC-based assay described herein to ensure the integrity and reactivity of the reagent under specific experimental conditions. Further research is warranted to provide more detailed quantitative half-life data and to fully elucidate the degradation pathway in aqueous solutions.

References

- 1. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic study of the hydrolysis of 1-(4-nitrophenyl)-3-methyltriazene in aqueous solution and in the presence of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Solubility of Methyltetrazine-PEG4-Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyltetrazine-PEG4-Acid, a critical reagent in bioconjugation and drug development. Understanding the solubility of this compound is paramount for its effective use in experimental design, particularly for preparing stock solutions and ensuring homogeneity in reaction mixtures. This document outlines its qualitative solubility in various organic solvents, provides a detailed protocol for quantitative solubility determination, and illustrates key experimental and reaction workflows.

Introduction to this compound

This compound is a bifunctional molecule widely used in the field of bioorthogonal chemistry. It features a reactive methyltetrazine moiety and a terminal carboxylic acid. The methyltetrazine group participates in extremely fast and selective inverse-electron demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is highly efficient and can be performed in complex biological media, making it ideal for labeling and conjugating biomolecules.

The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4), which enhances its aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.[1][2][3] The terminal carboxylic acid allows for its conjugation to primary amines on proteins, antibodies, or other molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[4]

Properties of this compound

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈N₄O₇ | [4] |

| Molecular Weight | ~436.56 g/mol | [1][4] |

| Appearance | Red crystalline solid | [1] |

| Purity | Typically >95% (as determined by HPLC) | [1][4] |

| Storage | Store at -20°C, desiccated | [1][4] |

| Primary Reactivity | Carboxylic acid reacts with primary amines (requires activation); Methyltetrazine reacts with trans-cyclooctenes (TCO) | [1][4] |

Solubility Profile

The solubility of a reagent is a critical parameter for its practical application. The PEG4 spacer in this compound is specifically included to improve solubility in both aqueous and organic media.[1][2]

Qualitative Solubility Data

Vendor datasheets consistently report the solubility of this compound in a range of common organic solvents. This qualitative information is essential for selecting appropriate solvents for stock solution preparation and reaction setups.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |

| Dimethylformamide (DMF) | Soluble | [1][4] |

| Dichloromethane (DCM) | Soluble | [1][4] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Water | Soluble | [4] |

Quantitative Solubility Data

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., DMSO, DMF)

-

Sealed glass vials (e.g., HPLC vials with screw caps)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling the chosen solvent

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the solvent in a sealed glass vial. The presence of undissolved solid material is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial on a shaker or rotator and agitate the mixture at a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved concentration has reached its maximum.[5]

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid. This separates the saturated supernatant from the excess solid material.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

-

Quantification:

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Diagrams and Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining quantitative solubility.

Caption: Workflow for quantitative solubility determination.

Reaction Pathway of this compound

This diagram shows the two-step process where this compound is first activated and conjugated to a primary amine, followed by the bioorthogonal reaction of the resulting conjugate with a TCO-modified molecule.

Caption: Reaction pathway for this compound.

Conclusion

This compound is a valuable reagent with favorable solubility in a variety of common organic solvents, including DMSO, DMF, and DCM, which facilitates its use in bioconjugation protocols. While quantitative solubility values are not widely published, this guide provides a standard, robust protocol—the shake-flask method—that researchers can employ to determine these values experimentally. This allows for the precise preparation of stock solutions and the optimization of reaction conditions, ensuring the successful application of this powerful bioorthogonal linker in drug development and other life science research.

References

The Bioorthogonal Reactivity of Methyltetrazine-PEG4-Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reactivity of Methyltetrazine-PEG4-Acid, a key reagent in modern bioconjugation strategies. We will delve into its mechanism of action, reaction kinetics, stability, and provide detailed experimental protocols for its application in labeling and conjugation of biomolecules.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its exceptional speed and selectivity.[1]

This compound is a heterobifunctional linker that leverages this powerful chemistry. It comprises three key components:

-

Methyltetrazine: The bioorthogonal reactive group. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.[2][3]

-

PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that increases the water solubility of the molecule and provides a flexible spacer to minimize steric hindrance during conjugation.[4][5]

-

Carboxylic Acid: A terminal functional group that allows for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically mediated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6]

Quantitative Data Summary

The efficacy of bioorthogonal reactions is critically dependent on their kinetics and the stability of the reactants. The following tables summarize key quantitative data for the reaction between methyltetrazine derivatives and TCO.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions | Reference |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine & TCO-OH | 210 | PBS, pH 7.4, 37°C | [7] |

| Methyl-substituted tetrazine & TCO | ~1000 | Aqueous media | [7] |

| Dipyridal tetrazine & TCO | 2000 (±400) | 9:1 methanol/water | [1][8] |

| Methyltetrazine activated biotin (B1667282) & TCO | > 800 | Not specified | [9] |

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation. The reaction rates are influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions.

| Factor | Influence on Stability | Recommendations |

| pH | The tetrazine ring's stability can be affected by the concentration of hydronium and hydroxide (B78521) ions, which can lead to hydrolysis.[2] | For optimal stability, maintain a pH range of 6.5-7.5 for reactions. Buffers should be free of primary amines if using NHS ester chemistry.[10] |

| Temperature | Higher temperatures generally accelerate the rate of degradation.[2] | Reactions are typically performed at room temperature or 37°C for biological applications. For storage, -20°C is recommended.[7][11] |

| Nucleophiles | Strong nucleophiles can attack the electron-deficient tetrazine ring, leading to its degradation.[2] | Avoid the presence of strong nucleophiles in the reaction mixture. |

| Buffer Components | The components of the buffer solution can potentially react with the tetrazine moiety.[2] | Use non-amine-containing buffers such as phosphate-buffered saline (PBS). |

Table 2: Factors Influencing the Stability of this compound.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation

This protocol outlines the modification of a protein with a TCO-NHS ester, followed by conjugation with this compound.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system or spin desalting columns

-

UV-Vis spectrophotometer

Methodology:

-

Protein Preparation:

-

Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the NHS ester reaction.

-

-

Modification of Protein with TCO-NHS Ester:

-

Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO at a concentration of 10-20 mM immediately before use.

-

Add a 5-20 molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification of TCO-Modified Protein:

-

Remove the excess, unreacted TCO-NHS ester using an SEC system or a spin desalting column equilibrated with PBS.

-

-

Activation of this compound:

-

In a separate reaction, dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).

-

Add EDC and NHS (or sulfo-NHS) to the this compound solution and react for 15 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation of TCO-Modified Protein with Activated Methyltetrazine:

-

Add the activated Methyltetrazine solution to the purified TCO-modified protein.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Final Purification:

-

Purify the final protein conjugate to remove any unreacted this compound using SEC or a spin desalting column.

-

Protocol 2: Direct Protein Conjugation using EDC Chemistry

This protocol describes the direct conjugation of this compound to a protein using EDC.

Materials:

-

Protein of interest

-

This compound

-

EDC

-

Conjugation Buffer: 0.1 M MES, pH 4.5-5

-

Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)

-

Purification column (e.g., Zeba™ Spin Desalting Column)

Methodology:

-

Reagent Preparation:

-

Equilibrate EDC and this compound to room temperature.

-

Prepare a solution of the protein in the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in the Conjugation Buffer and add it to the protein solution.

-

Dissolve EDC in ultrapure water and immediately add it to the protein/tetrazine mixture. The amount of EDC may need to be optimized to avoid protein precipitation.[12]

-

React for 2 hours at room temperature.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to inactivate the EDC.

-

-

Purification:

-

Purify the conjugate using a desalting column to remove excess reagents and byproducts.

-

Mandatory Visualizations

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Caption: A typical experimental workflow for two-step protein conjugation.

References

- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medium.com [medium.com]

- 5. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. This compound, 1802907-91-0 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Heterobifunctional Crosslinkers: The Role of Methyltetrazine-PEG4-Acid in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are essential tools in modern biochemistry and drug development, enabling the covalent linkage of two different biomolecules with high precision and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique architecture allows for a sequential, two-step conjugation process, which significantly minimizes the formation of undesirable homopolymers and self-conjugates, thereby ensuring the creation of well-defined bioconjugates.[2]

The strategic design of these molecules, incorporating a spacer arm between the two reactive ends, allows for precise control over the distance between the conjugated molecules. The nature of this spacer can also influence properties such as solubility and steric hindrance.[3] This controlled approach to bioconjugation is critical in a variety of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the preparation of fluorescently labeled probes for imaging and diagnostic assays.[4]

Methyltetrazine-PEG4-Acid: A Profile

This compound is a prime example of a modern heterobifunctional crosslinker that leverages bioorthogonal chemistry for highly specific and efficient conjugations. It features two key functional groups: a methyltetrazine moiety and a carboxylic acid, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.

The methyltetrazine group is at the heart of its bioorthogonal reactivity. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO), a type of "click chemistry" that is exceptionally fast and highly specific.[5] This reaction proceeds rapidly in aqueous environments and at physiological pH without the need for a catalyst, making it ideal for use with sensitive biological molecules.[5]

The carboxylic acid group provides a versatile handle for conjugation to primary amines, which are abundant on the surface of proteins and other biomolecules. This reaction typically requires activation with a carbodiimide, such as EDC, to form a stable amide bond.[2]

The PEG4 spacer plays a crucial role in the overall performance of the crosslinker. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the crosslinker and the resulting bioconjugate, which can be particularly beneficial when working with hydrophobic molecules.[6] The flexibility and length of the PEG4 spacer also help to minimize steric hindrance between the conjugated molecules, preserving their biological activity.[6]

Core Features and Advantages

The unique combination of a methyltetrazine, a PEG4 spacer, and a carboxylic acid gives this compound several key advantages:

-

High Specificity and Bioorthogonality: The tetrazine-TCO ligation is highly selective and does not interfere with native biological functional groups, ensuring that the conjugation occurs only at the desired sites.[7]

-

Exceptionally Fast Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.[8]

-

Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the crosslinker and the final conjugate in aqueous buffers, reducing the risk of aggregation.[6]

-

Reduced Steric Hindrance: The flexible PEG4 spacer provides optimal distance between the conjugated molecules, helping to maintain their native conformation and function.[6]

-

Versatility: The carboxylic acid can be activated to react with primary amines, a common functional group in biomolecules, making this crosslinker broadly applicable.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and the tetrazine-TCO ligation reaction.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈N₄O₇ | [5] |

| Molecular Weight | 436.56 g/mol | [5] |

| Appearance | Red crystalline solid | [5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5] |

| Purity | >95% (HPLC) | [5] |

| Reaction | Second-Order Rate Constant (k₂) | Reference |

| Tetrazine-TCO Ligation | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | [8] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 M⁻¹s⁻¹ | [7] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ M⁻¹s⁻¹ | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the application of heterobifunctional crosslinkers like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methyltetrazine-PEG4-Acid: A Technical Guide to Storage, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, handling, and application of Methyltetrazine-PEG4-Acid, a key reagent in bioconjugation and click chemistry. The information compiled herein is intended to ensure the stability and optimal performance of the compound in research and development settings.

Storage and Handling Recommendations

Proper storage and handling are critical to maintaining the integrity and reactivity of this compound. The following guidelines are based on manufacturer recommendations and safety data sheets.

Storage Conditions

Upon receipt, this compound should be stored under controlled conditions to prevent degradation.

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C or -18°C | [1][2][3][4] |

| Atmosphere | Store under inert gas (e.g., Argon or Nitrogen) | [5] |

| Moisture | Desiccate to protect from moisture | [4][6] |

| Light | Protect from light | [7] |

Table 1: Recommended Storage Conditions for this compound.

Handling and Safety

Adherence to standard laboratory safety protocols is essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area.[8]

-

First Aid:

-

Skin Contact: Rinse with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

-

Inhalation: While not expected to be an inhalation hazard under normal use, move to fresh air if respiratory irritation occurs and consult a physician if necessary.[8]

-

Ingestion: Not considered a significant ingestion hazard under normal use. If feeling unwell, seek medical advice.[8]

-

Stability Profile

This compound is among the more stable tetrazine derivatives available for bioconjugation. The electron-donating methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3][4][6]

| Condition | Parameter | Expected Stability | Notes | Source(s) |

| Solid State | Long-term | Stable when stored at -20°C and desiccated. | Follow recommended storage conditions. | [4] |

| Aqueous Solution (Neutral pH) | Short-term | Generally stable for the duration of typical experiments. | Prepare solutions fresh when possible. | [7][8] |

| Biological Media (e.g., cell culture medium with 10% FBS at 37°C) | Experimental Duration | High stability. A structurally similar compound, methyl-phenyl-tetrazine, showed >95% integrity after 12 hours. | The PEG4 linker enhances aqueous solubility and stability. | [8] |

Table 2: Stability Summary for this compound.

Experimental Protocols

This compound is a versatile reagent used to introduce a methyltetrazine moiety onto molecules containing a primary amine. This is typically achieved through an EDC/NHS-mediated coupling reaction.

Preparation of Stock Solutions

-

This compound: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][5] Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Store unused stock solution at -20°C under an inert gas.[5][7]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare a fresh stock solution (e.g., 100 mM) in anhydrous DMSO or an appropriate reaction buffer immediately before use.[1]

-

NHS (N-hydroxysuccinimide): Prepare a fresh stock solution (e.g., 100 mM) in anhydrous DMSO or reaction buffer immediately before use.[1]

General Protocol for Amine Conjugation (e.g., Antibody Labeling)

This protocol provides a general workflow for the conjugation of this compound to a protein with primary amines (e.g., lysine (B10760008) residues). Optimization may be required for specific applications.

-

Reagent Preparation:

-

Activation of this compound:

-

In a separate reaction tube, combine the this compound stock solution with EDC and NHS stock solutions.

-

A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

-

Incubate the activation mixture for 15-30 minutes at room temperature.[1]

-

-

Conjugation Reaction:

-

Add the activated this compound (now an NHS ester) to the solution of the amine-containing molecule.

-

The molar excess of the linker to the target molecule should be optimized to achieve the desired degree of labeling. A starting point is a 5- to 20-fold molar excess.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

-

-

Quenching and Purification:

-

Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[10]

-

Incubate for 15 minutes to quench any unreacted NHS esters.[10]

-

Purify the conjugate from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][10]

-

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of this compound molecules conjugated to each target molecule, can be determined spectrophotometrically.[1][11]

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of the tetrazine chromophore (typically around 520 nm).[1]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the tetrazine at 280 nm if necessary.[12][13]

-

Calculate the concentration of the conjugated tetrazine using its molar extinction coefficient.

-

The DOL is the molar ratio of the tetrazine to the protein.[12]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medium.com [medium.com]

- 10. benchchem.com [benchchem.com]

- 11. Degree of labeling (DOL) step by step [abberior.rocks]

- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to Methyltetrazine-PEG4-Acid (CAS No. 1802907-91-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for the heterobifunctional linker, Methyltetrazine-PEG4-Acid (CAS No. 1802907-91-0). This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules. Its unique structure, featuring a stable methyltetrazine moiety for bioorthogonal "click chemistry" and a terminal carboxylic acid for amine conjugation, makes it an invaluable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides step-by-step experimental methodologies, and illustrates key reaction pathways and workflows.

Chemical Properties and Specifications

This compound, systematically named 1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-3,6,9,12-tetraoxapentadecan-15-oic acid, is a well-characterized crosslinker. The presence of a four-unit polyethylene (B3416737) glycol (PEG) spacer enhances its aqueous solubility and provides spatial separation between conjugated molecules, thereby minimizing steric hindrance.[1] The methyl group on the tetrazine ring increases its stability compared to unsubstituted analogs.[2][3]

Table 1: Physicochemical Properties of CAS No. 1802907-91-0

| Property | Value |

| CAS Number | 1802907-91-0 |

| Chemical Formula | C₂₀H₂₈N₄O₇[2][3][4][5] |

| Molecular Weight | 436.46 g/mol [6][7] |

| IUPAC Name | 1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-3,6,9,12-tetraoxapentadecan-15-oic acid[6] |

| Common Synonyms | This compound, MeTz-PEG(4)-acid, MeTz-PEG4-COOH |

| Appearance | Red crystalline solid[2][3] |

| Purity | Typically >95% (HPLC)[2][3] or 99%[6] |

Table 2: Solubility and Storage

| Parameter | Details |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Water[2][3][8] |

| Storage Conditions | Store at -20°C or 2-8°C, desiccated, under an inert atmosphere[3][6][8] |

Mechanism of Action and Applications

The utility of this compound stems from its two orthogonal reactive ends, allowing for a two-step conjugation strategy.

-

Amine-Reactive Carboxylic Acid: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues of proteins or on amine-functionalized small molecules.[8] This reaction typically requires coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.[2][8]

-

Bioorthogonal Methyltetrazine Moiety: The methyltetrazine ring reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[8] This "click chemistry" reaction is extremely fast and selective, proceeding rapidly under physiological conditions without the need for a copper catalyst, making it ideal for use in complex biological systems, including live cells.[9]

This dual functionality makes it a key component in the construction of:

-

Proteolysis Targeting Chimeras (PROTACs): Where it links a target-binding ligand to an E3 ubiquitin ligase ligand, inducing the degradation of the target protein.[10][11]

-

Antibody-Drug Conjugates (ADCs): Where it connects a cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[10]

-

Fluorescent Labeling and Imaging: For attaching probes to biomolecules for visualization in vitro and in vivo.

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions, such as reagent concentrations, reaction times, and purification methods, should be determined empirically for each specific application.

Protocol 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

-

This compound (CAS No. 1802907-91-0)

-

Amine-containing protein or molecule of interest

-

Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 4.5-7.2 for activation; PBS, pH 7.2-7.5 for coupling. Avoid amine-containing buffers like Tris.

-

Quenching Solution: Hydroxylamine or Tris buffer

-

Purification: Size-exclusion chromatography (desalting column) or dialysis

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound and other reagents to room temperature before opening.

-

Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

-

Dissolve the amine-containing protein in the appropriate reaction buffer.

-

-

Activation of Carboxylic Acid:

-

In a separate reaction tube, dissolve this compound in the reaction buffer (e.g., MES buffer, pH 5-6).

-

Add a molar excess (typically 2-5 equivalents) of EDC and NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine:

-

Immediately add the activated this compound solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

Add quenching solution to terminate the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Characterize the resulting conjugate to determine the degree of labeling.

-

Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction

This protocol describes the "clicking" of a Methyltetrazine-PEG4-functionalized molecule to a TCO-modified molecule.

Materials:

-

Methyltetrazine-PEG4-functionalized molecule (from Protocol 1)

-

TCO-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4 or other physiological buffer

Procedure:

-

Reagent Preparation:

-

Dissolve both the Methyltetrazine-functionalized and TCO-functionalized molecules in the reaction buffer to their desired final concentrations.

-

-

Click Reaction:

-

Mix the two solutions. A 1.1 to 2-fold molar excess of one component may be used to drive the reaction to completion, depending on which molecule is more precious.

-

Incubation time is typically short due to the rapid kinetics of the reaction. Incubate for 30-60 minutes at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Purification (if necessary):

-

If a significant excess of one reagent was used, the final conjugate can be purified using size-exclusion chromatography, HPLC, or other appropriate chromatographic methods to remove the unreacted component.

-

Application Example: PROTAC Synthesis and Mechanism

This compound is an ideal linker for synthesizing PROTACs. A typical PROTAC consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting them.

Workflow for PROTAC Synthesis:

-

Synthesize or acquire a POI ligand functionalized with a TCO group.

-

Synthesize or acquire an E3 ligase ligand functionalized with a primary amine.

-

Conjugate the amine on the E3 ligase ligand to this compound using the amine coupling protocol (Protocol 3.1).

-

Purify the E3 ligase-linker intermediate.

-

"Click" the TCO-functionalized POI ligand to the methyltetrazine group of the E3 ligase-linker intermediate using the iEDDA protocol (Protocol 3.2).

-

Purify and characterize the final PROTAC molecule.

Once synthesized, the PROTAC can hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

References

- 1. This compound, 1802907-91-0 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. medium.com [medium.com]

- 9. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

Methodological & Application

Application Notes: Labeling Primary Amines with Methyltetrazine-PEG4-Acid

Introduction

Methyltetrazine-PEG4-Acid is a heterobifunctional crosslinker used in bioconjugation to label biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides.[1] This reagent is composed of three key parts: a methyltetrazine group for bioorthogonal click chemistry, a terminal carboxylic acid for covalent attachment to primary amines, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The methyl group enhances the stability of the tetrazine ring.[1] The PEG spacer increases the reagent's water solubility and minimizes steric hindrance between the conjugated molecules.[1][2][3]

Labeling can be achieved through two primary methods:

-

Two-Step Activation and Conjugation: The terminal carboxylic acid is first activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester in situ. This activated molecule is then reacted with the primary amine on the target biomolecule.[4][5]

-

Direct Conjugation with Pre-activated Ester: A more direct and common approach involves using the commercially available N-hydroxysuccinimide (NHS) ester form, Methyltetrazine-PEG4-NHS Ester . This reagent reacts directly and efficiently with primary amines at a neutral to basic pH (7-9) to form a stable amide bond.[2][3][6]

Once the biomolecule is labeled with the methyltetrazine moiety, it can undergo a rapid and highly specific bioorthogonal "click" reaction, an inverse-electron-demand Diels-Alder cycloaddition, with a molecule containing a trans-cyclooctene (B1233481) (TCO) group.[3][4][7] This powerful two-stage labeling strategy is widely used in drug delivery, fluorescent imaging, and proteomics.[7][8]

Key Reaction Parameters

The following table summarizes the typical conditions for labeling primary amines using Methyltetrazine-PEG4-NHS Ester.

| Parameter | Recommendation | Notes |

| Target Functional Group | Primary Amines (-NH₂) | Found on lysine (B10760008) residues and the N-terminus of proteins.[3][6][9] |

| Recommended Buffers | Amine-free buffers such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate. | Avoid buffers containing primary amines like Tris or glycine, as they compete with the labeling reaction.[10][11][12][13] |

| Optimal Reaction pH | 7.0 - 9.0 | An optimal pH of 8.3-8.5 is frequently recommended for NHS ester reactions to ensure the primary amine is deprotonated and reactive.[6][10][11][12] |

| Reagent Molar Excess | 10- to 30-fold molar excess over the biomolecule. | The optimal ratio depends on the number of available amines and the desired degree of labeling; start with an empirical value and optimize.[1][11][12] |

| Reaction Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). | The NHS ester is typically dissolved in a small amount of organic solvent before being added to the aqueous buffer solution of the biomolecule.[10][11][12] |

| Reaction Temperature | Room temperature or 4°C (on ice). | Lower temperatures can be used to slow the reaction and minimize degradation of sensitive biomolecules.[1][10][11] |

| Reaction Time | 30 minutes - 2 hours at room temperature; overnight at 4°C. | Incubation time can be adjusted to control the extent of labeling.[1][9][10][11] |

| Reaction Quenching | Addition of an amine-containing buffer (e.g., Tris or glycine). | Quenching consumes unreacted NHS ester, preventing non-specific labeling in downstream applications.[1] |

Experimental Workflow and Reaction

The overall process involves the covalent attachment of the methyltetrazine moiety to a biomolecule via an NHS ester reaction, followed by a bioorthogonal click reaction with a TCO-tagged partner molecule.

Caption: General workflow for two-stage bioconjugation.

Detailed Experimental Protocol: Protein Labeling with Methyltetrazine-PEG4-NHS Ester

This protocol provides a general procedure for labeling a protein with Methyltetrazine-PEG4-NHS Ester. The amounts can be scaled as needed.

1. Materials Required

-

Protein of interest containing primary amines.

-

Methyltetrazine-PEG4-NHS Ester.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.3.[10][12]

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[10][12]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., Sephadex G-25 desalting column).

2. Reagent and Protein Preparation

-

Prepare Protein Solution: Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[9][12] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the amine-free Labeling Buffer via dialysis or a desalting column.

-

Prepare NHS Ester Stock Solution: Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[14] Reactive esters are moisture-sensitive and hydrolyze in water; do not prepare aqueous stock solutions.[13]

3. Calculation of Reagent Molar Ratio To determine the amount of NHS ester needed, use the following formula. An 8- to 20-fold molar excess is a common starting point for mono-labeling.[11][12]

mg of NHS Ester = (mg of Protein / MW of Protein) * Molar Excess * MW of NHS Ester

-

Example: To label 2 mg of a 50 kDa protein (50,000 Da) with a 10-fold molar excess of Methyltetrazine-PEG4-NHS Ester (MW ≈ 533.5 Da): mg of NHS Ester = (2 mg / 50,000 Da) * 10 * 533.5 Da ≈ 0.213 mg

4. Labeling Reaction

-

Add the calculated volume of the Methyltetrazine-PEG4-NHS Ester stock solution to the protein solution while gently vortexing.[10][11] The final concentration of DMF or DMSO should ideally be less than 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[9][11]

5. Quenching and Purification

-

(Optional) Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]

-

Purify Conjugate: Remove unreacted label and byproducts (e.g., N-hydroxysuccinimide) using a desalting column (gel filtration), dialysis, or spin filtration appropriate for the size of the protein conjugate.[9][10][11]

Caption: Step-by-step experimental workflow for protein labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 4. This compound, 1802907-91-0 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Methyltetrazine-PEG4-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. chemimpex.com [chemimpex.com]

- 9. biotium.com [biotium.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

Activating Carboxylic Acids on Methyltetrazine-PEG4-Acid with EDC/NHS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals